![molecular formula C21H29BrOS2 B13404752 5'-Bromo-3,3'-dihexyl[2,2'-bithiophene]-5-carboxaldehyde](/img/structure/B13404752.png)
5'-Bromo-3,3'-dihexyl[2,2'-bithiophene]-5-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Bromo-3,3’-dihexyl[2,2’-bithiophene]-5-carboxaldehyde is an organic compound that belongs to the class of bithiophenes. Bithiophenes are known for their conjugated systems, which make them useful in various applications, particularly in organic electronics. This compound is characterized by the presence of a bromo group, two hexyl chains, and a carboxaldehyde group attached to the bithiophene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-3,3’-dihexyl[2,2’-bithiophene]-5-carboxaldehyde typically involves the bromination of 3,3’-dihexyl[2,2’-bithiophene] followed by formylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The formylation step can be carried out using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Bromo-3,3’-dihexyl[2,2’-bithiophene]-5-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium azide (NaN3) in DMF.
Major Products Formed
Oxidation: 5’-Bromo-3,3’-dihexyl[2,2’-bithiophene]-5-carboxylic acid.
Reduction: 5’-Bromo-3,3’-dihexyl[2,2’-bithiophene]-5-methanol.
Substitution: Various substituted bithiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
5’-Bromo-3,3’-dihexyl[2,2’-bithiophene]-5-carboxaldehyde has several applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of conjugated polymers and small molecules for organic photovoltaic cells and organic light-emitting diodes (OLEDs).
Photocatalysis: The compound can be used in the synthesis of photocatalysts for environmental remediation and solar energy conversion.
Material Science: It is employed in the development of new materials with specific electronic properties for use in sensors and transistors.
Mécanisme D'action
The mechanism of action of 5’-Bromo-3,3’-dihexyl[2,2’-bithiophene]-5-carboxaldehyde in its applications is primarily based on its electronic properties. The conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. The bromo and aldehyde groups can participate in further functionalization, enabling the tuning of the compound’s properties for specific applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dibromo-3-hexylthiophene: Another bithiophene derivative with similar electronic properties but different functional groups.
5,5’-Dibromo-3,3’-dihexyl-2,2’-bithiophene: Similar structure but lacks the aldehyde group, making it less versatile for certain applications.
Uniqueness
5’-Bromo-3,3’-dihexyl[2,2’-bithiophene]-5-carboxaldehyde is unique due to the presence of both bromo and aldehyde groups, which allow for a wide range of chemical modifications. This versatility makes it a valuable compound for the development of new materials with tailored properties.
Propriétés
Formule moléculaire |
C21H29BrOS2 |
|---|---|
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
5-(5-bromo-3-hexylthiophen-2-yl)-4-hexylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C21H29BrOS2/c1-3-5-7-9-11-16-13-18(15-23)24-20(16)21-17(14-19(22)25-21)12-10-8-6-4-2/h13-15H,3-12H2,1-2H3 |
Clé InChI |
VGCWPZWSDZBJFB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(SC(=C1)C=O)C2=C(C=C(S2)Br)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


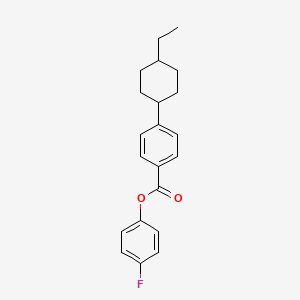
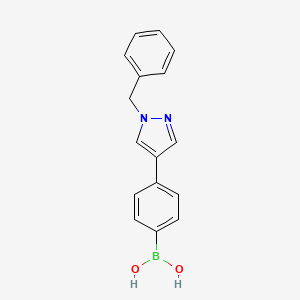

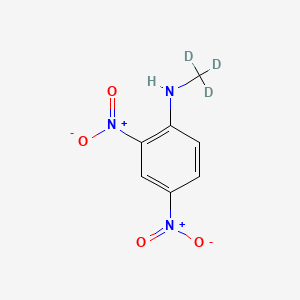

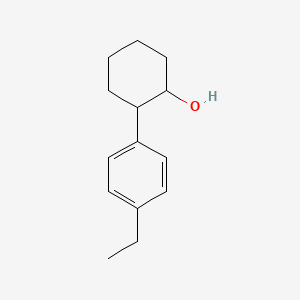
![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13404696.png)
![N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;dichloromethane](/img/structure/B13404713.png)

![(17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404729.png)
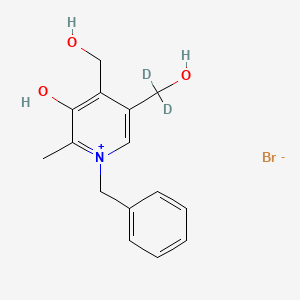

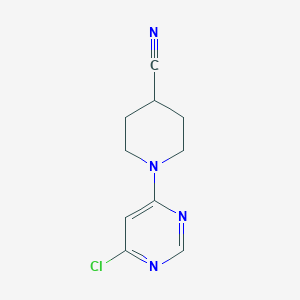
![(4aR,6S,7R,8R,8aS)-2,2-ditert-butyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3,2]dioxasiline](/img/structure/B13404750.png)
